An In-depth Technical Guide to [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid: A Molecule of Latent Potential
An In-depth Technical Guide to [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid: A Molecule of Latent Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid (CAS Number: 878447-60-0) is a bifunctional molecule incorporating a pyrrolidinone moiety, an ether linkage, and a terminal carboxylic acid. While specific in-depth research on this particular compound is limited, its structural components are prevalent in a variety of biologically active molecules and functional chemical linkers. This guide provides a comprehensive analysis of its chemical properties, explores potential synthetic routes based on established organic chemistry principles, and examines the known biological activities of its core chemical scaffolds. By synthesizing information from related compounds, this document aims to provide a foundational resource for researchers interested in exploring the potential applications of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid in drug discovery, materials science, and as a versatile chemical building block.
Introduction and Molecular Overview
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is a molecule with significant potential stemming from its hybrid structure. The pyrrolidinone ring is a key feature in a number of pharmaceuticals, and the ethoxy-acetic acid chain provides a hydrophilic spacer with a reactive handle for conjugation. This unique combination suggests potential utility as a linker in bioconjugation or as a pharmacophore in its own right.
Chemical and Physical Properties
A summary of the key chemical and physical properties of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 878447-60-0 | [1][2] |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1] |
| IUPAC Name | [2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid | |
| SMILES | O=C(O)COCCN1C(CCC1)=O | [1] |
| Classification | Carboxylic Acid, Amide, Ether | [1] |
| Appearance | Solid (predicted) | |
| Hazard | Irritant | [2] |
Potential Synthetic Pathways
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the ether linkage, suggesting a Williamson ether synthesis as a key step. The starting materials would be a halo-functionalized pyrrolidinone ethanol and an ester of a haloacetic acid, followed by hydrolysis.
Caption: Retrosynthetic analysis of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid.
Hypothetical Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one
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To a solution of 2-pyrrolidinone in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the amide nitrogen.
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Slowly add 2-bromoethanol to the reaction mixture and allow it to warm to room temperature.
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Stir the reaction for 12-24 hours until completion, monitored by TLC.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-(2-hydroxyethyl)pyrrolidin-2-one.
Step 2: Williamson Ether Synthesis to form Ethyl [2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-acetate
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Dissolve 1-(2-hydroxyethyl)pyrrolidin-2-one in a polar aprotic solvent like THF.
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Add a strong base (e.g., NaH) at 0 °C to deprotonate the hydroxyl group.
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Slowly add ethyl bromoacetate to the reaction mixture.
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Allow the reaction to proceed at room temperature for 12-24 hours.
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Follow a similar aqueous workup and extraction procedure as in Step 1.
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Purify the resulting ester by column chromatography.
Step 3: Hydrolysis to [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid
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Dissolve the purified ethyl [2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-acetate in a mixture of water and a water-miscible solvent like ethanol or THF.
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Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
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Extract the product with a suitable organic solvent.
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Dry the organic layer and remove the solvent under reduced pressure to yield the final product, [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid.
Caption: Proposed workflow for the synthesis of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid.
Potential Applications in Drug Development and Research
The true potential of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid lies in its versatile structure, which suggests several avenues for its application in research and development.
As a Bifunctional Linker
Structurally similar molecules, such as derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), are widely used as linkers in the synthesis of peptides and other bioconjugates.[3][4] These linkers provide a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate. The carboxylic acid group of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid can be readily activated to react with primary amines, for example, on proteins or other biomolecules.[5]
In the Development of Novel Therapeutics
The pyrrolidinone scaffold is a common feature in a wide range of biologically active compounds.[6] Derivatives of pyrrolidinone have been shown to possess diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties.[2][7] The pyrrolizine nucleus, a related bicyclic system, is also found in numerous compounds with anti-inflammatory, antibacterial, and anticancer activities.[8] While the biological activity of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid itself has not been reported, its core structure suggests that it could serve as a valuable starting point for the synthesis of novel therapeutic agents.
Biological Context: The Significance of the Pyrrolidinone Core
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry. Its presence in a molecule can confer favorable pharmacokinetic properties and provide a rigid framework for the orientation of functional groups that interact with biological targets.
A notable example is Piracetam, a nootropic drug, for which 2-(2-oxopyrrolidin-1-yl)acetic acid (a close structural analog lacking the ethoxy group) is a known impurity.[9][10] This highlights the relevance of this chemical family in the context of neuroactive compounds. Furthermore, various pyrrolidinone derivatives have been investigated for their potential to treat a range of diseases, underscoring the broad therapeutic potential of this heterocyclic system.[11]
Future Research Directions and Conclusion
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid represents a molecule with considerable untapped potential. The lack of extensive research on this specific compound presents a clear opportunity for novel investigations.
Key areas for future research include:
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Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with comprehensive analytical characterization (NMR, IR, Mass Spectrometry, etc.).
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Exploration as a Bioconjugation Linker: Studies to evaluate its efficacy as a linker in the development of antibody-drug conjugates (ADCs), PEGylated proteins, or other targeted drug delivery systems.
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Screening for Biological Activity: A thorough investigation of its potential pharmacological effects, including but not limited to, antimicrobial, anticancer, and neuroprotective activities.
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Derivatization and SAR Studies: Using it as a scaffold to generate a library of related compounds for structure-activity relationship (SAR) studies to identify novel therapeutic leads.
References
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- 2. researchgate.net [researchgate.net]
- 3. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, 25021-08-03 | BroadPharm [broadpharm.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. (2-Oxopyrrolidin-1-yl)acetic Acid | LGC Standards [lgcstandards.com]
- 10. (2-Oxopyrrolidin-1-yl)acetic Acid | LGC Standards [lgcstandards.com]
- 11. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
